Vinylferrocene

Overview

Description

Vinylferrocene is used in various fields due to its electrochemical properties and stability. It serves as a precursor for polymers, catalysts, and materials in molecular electronics.

Synthesis Analysis

An improved, short, and efficient three-step synthesis of vinylferrocene includes Friedel–Crafts acylation, reduction, and a one-pot mesylation/elimination step, yielding the target compound in 62% over three steps (Plevová, Mudráková, & Šebesta, 2017).

Molecular Structure Analysis

The structure and third-order nonlinear optical (NLO) properties of vinylferrocene derivatives have been evaluated, showing that vinylferrocene derivatives exhibit potential for NLO applications due to their electronic structure and charge transfer capabilities (Jia et al., 2013).

Chemical Reactions and Properties

Vinylferrocene undergoes various chemical reactions including free-radical polymerization, cationic polymerization, and thiol-ene chemistry, enabling the synthesis of polymers and copolymers with unique properties. These processes often involve vinyl addition and result in materials with low to medium molecular weights or specific functionalities (Aso, Kunitake, & Nakashima, 1969; Martínez-Montero et al., 2014).

Physical Properties Analysis

The physical properties of poly(vinylferrocene), such as its spectroscopic characteristics and paramagnetic nature due to the presence of Fe(III) in a high spin configuration, have been extensively studied. These properties are influenced by the molecular structure and the polymerization process, affecting its application in various fields (George & Hayes, 1976).

Chemical Properties Analysis

The chemical properties of vinylferrocene and its derivatives, including its redox behavior and ability to form complex polymers, are significant for applications in catalysis and materials science. The electrochemical reversibility of vinylferrocene monolayers and their use in redox-mediated reactions highlight the versatility and potential of vinylferrocene in developing advanced materials (Decker et al., 2006; Wiles et al., 2016).

Scientific Research Applications

1. Redox-Mediated Reactions

- Summary of Application: Vinylferrocene has been used in redox-mediated reactions to transform unreactive vinylferrocene into a powerful dienophile for the Diels–Alder reaction and reactive substrate for thiol addition reactions upon conversion to its ferrocenium state .

- Methods of Application: The process involves the use of chemical redox reactions. The electron donating Ferrocene (Fc) moiety is transformed to the more electron withdrawing Fc+ state through reversible oxidation . This changes the reactivity of the vinylferrocene, making it a powerful dienophile and reactive alkene for conjugate addition .

- Results or Outcomes: The transformation of vinylferrocene has facilitated redox-auxiliary-like reactivity by further hydrogenolysis of the Diels–Alder adduct to the corresponding cyclopentane derivative .

2. 3D Micro/Nanopatterning

- Summary of Application: Vinylferrocene-methyl methacrylate copolymers have been structured into 3D-micro/nano-patterns using Nanoimprint Lithography (NIL) .

- Methods of Application: The process involves the use of NIL. Freshly-prepared vinylferrocene-methyl methacrylate copolymers are used for the imprinting . Reverse NIL results in higher shape stability and better transfer quality .

- Results or Outcomes: The size has a shrinkage of nearly 10% for structures of small feature size (542 nm and 506 nm), but not for 3 µm and 1 µm .

Safety And Hazards

Future Directions

Vinylferrocene has emerged as a versatile building block in numerous transformations for the synthesis of diverse functionalized ferrocene derivatives . Its potential as a redox-active ene functional precursor for thiol–ene radical reaction has been successfully investigated for the first time . This study can help provide insight regarding material design considerations for redox moiety implementation in electrochemical applications .

properties

IUPAC Name |

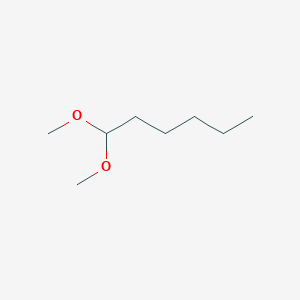

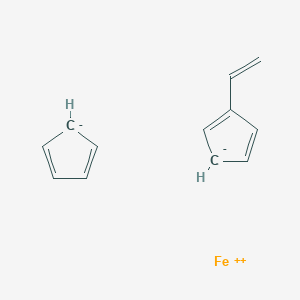

cyclopenta-1,3-diene;1-ethenylcyclopenta-1,3-diene;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h2-6H,1H2;1-5H;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBAECKRTWHKHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Fe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34801-99-5 | |

| Record name | Poly(vinylferrocene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34801-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00925784 | |

| Record name | Vinylferrocene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferrocene, ethenyl- | |

CAS RN |

1271-51-8 | |

| Record name | Vinylferrocene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1271-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylferrocene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001271518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylferrocene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine](/img/structure/B72402.png)